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Compound of Interest

Methyl 5-fluoro-1,2-benzoxazole-
Compound Name:
3-carboxylate

CAS No.: 1909319-55-6

Cat. No.: B2966358

Get Quote

Executive Summary: The Fluorine-Benzoxazole
Convergence

In the modern pharmacopeia, the benzoxazole scaffold represents a "privileged structure"—a
molecular framework capable of providing ligands for diverse biological targets. However, the
true utility of this scaffold in late-stage drug discovery is often unlocked only through strategic
fluorination.

This guide addresses the fluorinated benzoxazole moiety not just as a chemical intermediate,
but as a precision tool for modulating Lipophilicity (LogP), Metabolic Stability (t1/2), and Acid-
Base Dissociation (pKa).[1][2] By replacing specific hydrogen atoms with fluorine, medicinal
chemists can exploit the "Fluorine Effect"—altering the electronic landscape of the benzoxazole
ring without significantly perturbing steric demand.[1]

Physicochemical Profiling: The "Fluorine Scan"
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Strategic placement of fluorine on the benzoxazole core dictates the physicochemical outcome.
[1] The benzoxazole ring is planar and lipophilic; fluorine substitution perturbs this baseline.[1]

Electronic and Lipophilic Modulation

The C-F bond is highly polar yet hydrophobic.[1] Substituting H for F on the benzene ring of
benzoxazole (positions 4, 5, 6, or 7) induces specific shifts.[1]
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Property Effect of F-Substitution Mechanistic Rationale
The strong electronegativity of
F(
) inductively withdraws electron
o ) density from the
pKa (Basicity) Decreases (0.5 - 1.5 units)

-system, reducing the basicity
of the oxazole nitrogen (N3).[2]
[3] This is critical for reducing
hERG liability.[2]

LogP (Lipophilicity)

Increases (+0.2 - +0.4 units)

Despite its polarity, the C-F
bond has low polarizability.[1]
[2][3] Fluorine is a classic
bioisostere for H, typically
increasing lipophilicity and

membrane permeability.

Metabolic Stability

Increases

Blocking metabolically labile
sites (e.g., C5 or C6) prevents
oxidative metabolism
(hydroxylation) by CYP450
enzymes.[1][2][3]

Conformation

Locked

Through dipole-dipole
interactions or intramolecular
H-bonds (if adjacent to an H-
bond donor), F can lock the
benzoxazole conformation,
reducing entropic penalty upon
binding.[2][3]

The "Fluorine Scan" Logic

When optimizing a lead, a systematic "Fluorine Scan" is recommended:

e C5-F/ C6-F: Best for blocking metabolic soft spots (para to the N or O).[2][3]
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e C4-F / C7-F: Best for steric occlusion or influencing the torsion angle of substituents at C2.[2]

[3]

Synthetic Architectures

We categorize synthesis into Classical Condensation (for de novo ring formation) and Late-
Stage Functionalization (for diversifying advanced intermediates).[1][2][3]

Workflow Visualization (Retrosynthesis)
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Caption: Retrosynthetic analysis showing three primary routes: Classical Condensation (Red),
Metal-Catalyzed Coupling (Yellow), and Modern SuFEx Functionalization (Green).[1][2][3]

Detailed Experimental Protocol

Target: Synthesis of 5-Fluoro-2-phenylbenzo[d]oxazole Rationale: This protocol demonstrates
the condensation of a fluorinated aminophenol with a carboxylic acid derivative, the most
robust method for generating building blocks.

Materials
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Substrate: 2-Amino-4-fluorophenol (1.0 equiv)

Reagent: Benzoyl chloride (1.1 equiv) or Benzoic acid (1.0 equiv)[1][2][3]

Catalyst/Solvent: Polyphosphoric Acid (PPA) or p-TsOH/Xylene.[2][3]

Equipment: Microwave reactor (optional for speed) or round-bottom flask.

Step-by-Step Methodology (PPA Method)

e Preparation: In a dry round-bottom flask, mix 2-Amino-4-fluorophenol (10 mmol) and Benzoic
acid (10 mmol).

o Acid Addition: Add Polyphosphoric Acid (PPA) (15 g) to the mixture. PPA acts as both solvent
and cyclodehydration agent.[2]

e Heating: Heat the mixture to 120-130 °C for 3—4 hours.

o Checkpoint: Monitor via TLC (Hexane:EtOAc 4:1).[1][2][3] The disappearance of the
aminophenol spot indicates completion.[1]

e Quenching: Cool the reaction mixture to ~60 °C. Pour slowly into crushed ice (100 g) with
vigorous stirring. The PPA will hydrolyze, and the product should precipitate.[1]

o Neutralization: Adjust pH to ~7-8 using saturated NaHCOs solution.
« |solation: Filter the precipitate. Wash with cold water (3 x 20 mL).[1][2][3]

 Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography
(Silica gel, Hexane/EtOAc gradient).

o Validation:

o 1H NMR (CDCI3): Look for the disappearance of NH/OH protons and the characteristic
aromatic pattern of the 5-fluoro substituted ring (dt or dd splitting).[1]

o MS (ESI): Confirm [M+H]+ peak.
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Modern Alternative: SUFEXx Click Chemistry

For late-stage functionalization, converting a hydroxy-benzoxazole to a fluorosulfate (a latent
electrophile and bioisostere of triflate) is a cutting-edge tactic.[2][3]

o Reaction: 2-(4-hydroxyphenyl)benzoxazole + SOzF2 (gas) + DBU

2-(4-fluorosulfonyloxyphenyl)benzoxazole.[2][3]

o Utility: The -OSO2zF group is stable in biological systems but can react with specific protein
residues (e.g., Tyrosine/Lysine) for covalent inhibition.[2][3]

Case Studies in Drug Discovery
Flunoxaprofen (Anti-inflammatory /| Withdrawn)[1][2][3]

e Structure: Contains a 2-(4-fluorophenyl)benzoxazole core.[2][3][4][5][6]

 Significance: Demonstrated the oral bioavailability and potency conferred by the fluorinated
benzoxazole scaffold.[1] The fluorine atom at the para-position of the phenyl ring was critical
for metabolic resistance against rapid oxidation.[1]

o Lesson: While effective, the drug was withdrawn due to hepatotoxicity related to the
propionic acid tail, not the benzoxazole core itself.[1]

VEGFR-2/c-Met Kinase Inhibitors (Current Research)

e Candidate: Compound 11b (Piperidinyl-based benzoxazole).[2][3][7]
e Mechanism: Dual inhibition of VEGFR-2 and c-Met kinases.[2][3][7][8]

e Fluorine Effect: The introduction of a p-fluorophenyl group at the C2 position significantly
improved IC50 values (0.057 pM against VEGFR-2) compared to the non-fluorinated analog
(0.280 pM).[1]2][3]

o Causality: The fluorine atom enhanced lipophilic interaction within the hydrophobic pocket of
the kinase ATP-binding site while protecting the phenyl ring from metabolic attack.[1]

Strategic Decision Matrix (SAR)
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Caption: Decision tree for applying fluorine substitutions to solve common ADMET/potency
issues in benzoxazole drug candidates.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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